1H-indol-3-yl-(2-iodophényl)méthanone

Vue d'ensemble

Description

1H-indol-3-yl-(2-iodophenyl)methanone is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring attached to a phenyl group substituted with an iodine atom at the ortho position.

Applications De Recherche Scientifique

Scientific Research Applications

Medicinal Chemistry

1H-Indol-3-yl-(2-iodophenyl)methanone has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Similar indole derivatives have demonstrated significant antimicrobial activity against various pathogens, indicating that AM-694 may possess comparable effects.

- Cannabimimetic Effects : The compound interacts with cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC). This interaction positions it as a candidate for therapeutic applications in conditions treated by cannabinoids .

Biological Research

In biological contexts, 1H-indol-3-yl-(2-iodophenyl)methanone serves as a model compound to explore the behavior of indole derivatives. Its interactions with biological targets can help elucidate mechanisms of action relevant to drug development.

Case Studies and Research Findings

Research on AM-694 is limited but provides valuable insights into its potential applications:

- Antimicrobial Activity : A study demonstrated that structurally similar indole derivatives exhibited significant antimicrobial properties against various pathogens, suggesting that AM-694 may have comparable efficacy.

- Cannabinoid Receptor Interaction : AM-694 has shown high affinity for cannabinoid receptors, indicating its potential role in therapeutic applications targeting these receptors .

- Toxicological Implications : There are concerns regarding the abuse of synthetic cannabinoids like AM-694, which have been linked to adverse effects. Understanding these implications is crucial for assessing safety profiles in future research .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target cannabinoid receptors and interleukin-2 .

Mode of Action

It is known to undergo a regiospecific 5-exo intramolecular mizoroki–heck reaction . This reaction is a model for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions in an aqueous medium .

Biochemical Pathways

The compound is involved in the mizoroki–heck reaction, which is a key process in organic chemistry for the formation of carbon-carbon bonds .

Result of Action

The Mizoroki–Heck reaction involving 1H-Indol-3-yl-(2-iodophenyl)methanone produces a conjugated cyclic compound . This can be easily detected and quantified by UV-vis spectroscopy .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1H-Indol-3-yl-(2-iodophenyl)methanone. For instance, the Mizoroki–Heck reaction it undergoes is performed in an aqueous medium . .

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes and proteins within the body

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation over time .

Metabolic Pathways

It is believed that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone typically involves the reaction of indole derivatives with iodobenzene derivatives. One common method is the Mizoroki-Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an olefin. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Analyse Des Réactions Chimiques

1H-indol-3-yl-(2-iodophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Mizoroki-Heck Reaction: This reaction involves the coupling of the compound with olefins in the presence of a palladium catalyst, leading to the formation of conjugated cyclic compounds.

Comparaison Avec Des Composés Similaires

1H-indol-3-yl-(2-iodophenyl)methanone can be compared with other indole derivatives such as:

1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone: This compound has a similar indole structure but with a different substituent on the phenyl ring, leading to different biological activities.

1H-indol-3-yl-(4-methoxyphenyl)methanone: This compound has a methoxy group instead of an iodine atom, which affects its reactivity and biological properties.

1H-indol-3-yl-(5-fluoropentyl)methanone: This compound has a fluorinated pentyl chain, which influences its interaction with biological targets and its pharmacokinetic properties

Activité Biologique

1H-Indol-3-yl-(2-iodophenyl)methanone, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and therapeutic potential.

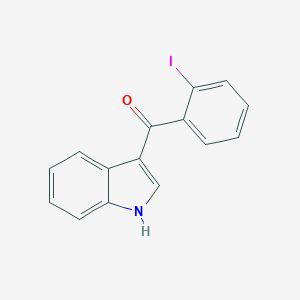

Chemical Structure

The chemical structure of 1H-indol-3-yl-(2-iodophenyl)methanone can be represented as follows:

This structure features an indole moiety linked to a 2-iodophenyl group through a carbonyl function, which is critical for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 1H-indol-3-yl-(2-iodophenyl)methanone. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 7.0 | Inhibition of cell proliferation |

| A549 (Lung) | 4.5 | Disruption of cell cycle progression |

Studies suggest that the compound may induce apoptosis by activating caspase pathways and modulating Bcl-2 family proteins .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate that it exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 30 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against drug-resistant strains .

3. Neuroprotective Effects

Research has indicated potential neuroprotective effects of indole derivatives. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Model : In vitro studies using neuronal cell lines

- Findings : Reduction in reactive oxygen species (ROS) and protection against glutamate-induced toxicity.

The biological activity of 1H-indol-3-yl-(2-iodophenyl)methanone can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

Several case studies have documented the effects of indole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

- A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with an indole derivative similar to 1H-indol-3-yl-(2-iodophenyl)methanone.

- Neuroprotection in Animal Models :

Propriétés

IUPAC Name |

1H-indol-3-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNMRHWNHHBEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.